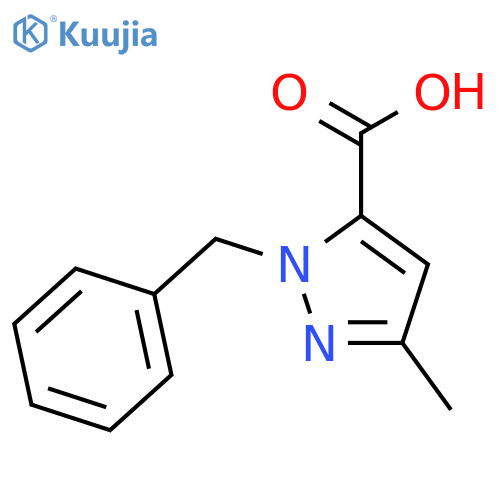Cas no 1141-70-4 (1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid)

1141-70-4 structure
商品名:1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid
CAS番号:1141-70-4
MF:C12H12N2O2
メガワット:216.235882759094
MDL:MFCD01693537
CID:174187
PubChem ID:329764687
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxylicacid, 3-methyl-1-(phenylmethyl)-
- 1-BENZYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 2-benzyl-5-methylpyrazole-3-carboxylic acid
- 1141-70-4
- CS-0122384
- 1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)-
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%
- KS-9062
- 1-Benzyl-3-methylpyrazole-5-carboxylic acid
- SCHEMBL5178107
- DTXSID00150655
- J-003057
- MFCD01693537
- AKOS022541212
- AMY33113
- BRN 0200280
- 5-25-04-00121 (Beilstein Handbook Reference)
- Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl-
- G84637
- DB-097865
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid
-
- MDL: MFCD01693537
- インチ: InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
- InChIKey: JJADNHRPPVETTB-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(CC2=CC=CC=C2)C(=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 216.08996
- どういたいしつりょう: 216.09
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 1.21
- ゆうかいてん: 153-158 °C
- ふってん: 425.6°Cat760mmHg
- フラッシュポイント: 211.2°C
- 屈折率: 1.604
- PSA: 55.12
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: 26
-
危険物標識:

- ちょぞうじょうけん:2-8°C
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312855-5g |
1-Benzyl-3-Methyl-1H-pyrazole-5-carboxylic acid |
1141-70-4 | 95% | 5g |
$401 | 2023-02-03 | |
| TRC | B535675-50mg |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid |
1141-70-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Fluorochem | 033584-250mg |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid |
1141-70-4 | 95% | 250mg |
£37.00 | 2022-03-01 | |
| A2B Chem LLC | AA13521-1g |
1-Benzyl-3-methyl-1h-pyrazole-5-carboxylic acid |
1141-70-4 | 98% | 1g |
$75.00 | 2024-04-20 | |
| A2B Chem LLC | AA13521-250mg |
1-Benzyl-3-methyl-1h-pyrazole-5-carboxylic acid |
1141-70-4 | ≥ 99% (HPLC) | 250mg |
$62.00 | 2024-04-20 | |
| 1PlusChem | 1P000B1T-25g |
1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)- |
1141-70-4 | 98% (HPLC) | 25g |
$924.00 | 2025-02-18 | |
| 1PlusChem | 1P000B1T-250mg |
1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)- |
1141-70-4 | ≥ 99% (HPLC) | 250mg |
$59.00 | 2025-02-18 | |
| TRC | B535675-100mg |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid |
1141-70-4 | 100mg |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM312855-5g |
1-Benzyl-3-Methyl-1H-pyrazole-5-carboxylic acid |
1141-70-4 | 95% | 5g |
$401 | 2021-06-16 | |
| 1PlusChem | 1P000B1T-5g |
1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)- |
1141-70-4 | 98% (HPLC) | 5g |
$260.00 | 2025-02-18 |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1141-70-4 (1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
推奨される供給者
atkchemica
(CAS:1141-70-4)1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ